2,2,6,6-d4-Morpholine
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Overview
Description
2,2,6,6-d4-Morpholine is a deuterated derivative of morpholine, a heterocyclic organic compound featuring both amine and ether functional groups. The deuterium atoms replace the hydrogen atoms at the 2 and 6 positions, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-d4-Morpholine typically involves the deuteration of morpholine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-d4-Morpholine undergoes various chemical reactions typical of secondary amines, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Deuterated amines.
Substitution: Deuterated alkyl or acyl derivatives.
Scientific Research Applications
2,2,6,6-d4-Morpholine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy, providing clearer spectra by reducing background signals.
Biology: It is used in metabolic studies to trace the pathways of morpholine derivatives in biological systems.
Medicine: It aids in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is employed in the synthesis of deuterated intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of 2,2,6,6-d4-Morpholine involves its interaction with molecular targets through its amine and ether functional groups. The deuterium atoms enhance the stability of the compound, making it less prone to metabolic degradation. This stability is particularly beneficial in drug development, where deuterated compounds often exhibit longer half-lives and reduced toxicity.
Comparison with Similar Compounds
Morpholine: The non-deuterated parent compound.
2,6-Dimethylmorpholine: A derivative with methyl groups at the 2 and 6 positions.
Thiomorpholine: A sulfur-containing analog.
Uniqueness: 2,2,6,6-d4-Morpholine is unique due to its deuterium content, which imparts distinct physical and chemical properties. The presence of deuterium atoms enhances its stability and makes it an invaluable tool in isotopic labeling studies, setting it apart from its non-deuterated counterparts.
Properties
Molecular Formula |
C4H9NO |
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Molecular Weight |
91.14 g/mol |
IUPAC Name |
2,2,6,6-tetradeuteriomorpholine |
InChI |
InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i3D2,4D2 |
InChI Key |
YNAVUWVOSKDBBP-KHORGVISSA-N |
Isomeric SMILES |
[2H]C1(CNCC(O1)([2H])[2H])[2H] |
Canonical SMILES |
C1COCCN1 |
Origin of Product |
United States |
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